molecular formula C15H14N2O B567103 6-Amino-4-(benzyloxy)-1H-indole CAS No. 1260386-36-4

6-Amino-4-(benzyloxy)-1H-indole

Cat. No. B567103
M. Wt: 238.29
InChI Key: RRSLNVMHKGMZLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .

Scientific Research Applications

  • Synthesis of N-Substituted Derivatives : A method was developed for the production of indole compounds, including derivatives of "6-Amino-4-(benzyloxy)-1H-indole", focusing on the amino group at positions 4 and 6 of the benzene ring. This process is significant for synthesizing various amino-indole compounds with potential biological activities (Maklakov, Smushkevich, & Magedov, 2002).

  • Cytochrome P450 2A6 Mutagenesis : Research on expanding the substrate specificity of cytochrome P450 2A6 included studies on bulky substituted indole compounds, such as "6-Amino-4-(benzyloxy)-1H-indole". The study provided insights into the enzyme's capability to oxidize such compounds, which is crucial for understanding its role in drug metabolism and toxicity (Wu, Podust, & Guengerich, 2005).

  • Synthesis of Aromatic Heterocyclic Macromolecules : Indole-based molecules, including "6-Amino-4-(benzyloxy)-1H-indole", have been used to create new bioactive aromatic heterocyclic macromolecules with monosaccharide cores. These synthesized compounds showed potential as antibacterial and antifungal agents (MAHMOOD, Salman, & Abd, 2022).

  • Synthesis of Diversely Substituted Benzo[a]carbazoles : The synthesis of benzo[a]carbazoles or 6-amino benzo[a]carbazoles, containing derivatives of "6-Amino-4-(benzyloxy)-1H-indole", has been established. This method is significant for creating new compounds with potential pharmacological applications (Li, Zhang, Zhang, & Fan, 2017).

  • Synthesis and Biological Activity Studies : The acylation of substituted 6-aminoindoles, including "6-Amino-4-(benzyloxy)-1H-indole", led to the synthesis of new N-(indol-6-yl)trifluoroacetamides. These compounds exhibited antimicrobial activity against various microorganism strains, indicating their potential use in antimicrobial therapies (Stepanenko, Yamashkin, & Yurovskaya, 2020).

  • Antioxidant Properties : A study on the synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles, structurally related to known antioxidant compounds, used derivatives of "6-Amino-4-(benzyloxy)-1H-indole". These compounds demonstrated potent antioxidant activity, indicating their potential for developing new antioxidant therapies (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound .

properties

IUPAC Name

4-phenylmethoxy-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSLNVMHKGMZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(benzyloxy)-1H-indole

Citations

For This Compound
2
Citations
X Ji, S Xue, Y Zhan, J Shen, L Wu, J Jin… - European Journal of …, 2014 - Elsevier
Based on the chemical structure of Pyrroloquinoline quinone (PQQ), a novel class of indole-2-carboxylate derivatives was designed, synthesized and assayed for antiproliferative …
Number of citations: 18 www.sciencedirect.com
S Xue, L Ma, R Gao, Y Li, Z Li - Acta Pharmaceutica Sinica B, 2014 - Elsevier
A series of novel indole-2-carboxylate derivatives were synthesized and assayed to determine their in vitro broad-spectrum antiviral activities. The biological results showed that some of …
Number of citations: 33 www.sciencedirect.com

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